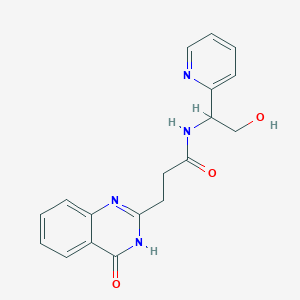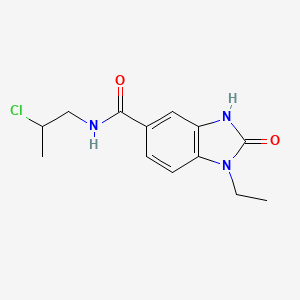![molecular formula C11H14N4OS B7432166 N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CT-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to inhibit the activity of the NF-κB and STAT3 signaling pathways, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is that it has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide. One area of interest is the development of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another area of interest is the elucidation of the exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide for therapeutic use.
Synthesemethoden
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-cyanocyclohexylmethylamine with thiocarbonyl diimidazole, followed by the addition of 5-amino-1,3,4-thiadiazole-2-thiol. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-5-8-1-3-9(4-2-8)6-13-11(16)10-7-14-15-17-10/h7-9H,1-4,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEPPPQDHIYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=NS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)

![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7432168.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)